4-Vinylbenzyl thiocyanate
Overview
Description
4-Vinylbenzyl thiocyanate is a chemical compound belonging to the family of thiocyanates. It has the molecular formula C10H9NS and a molecular weight of 175.25 g/mol. This compound is used in various fields, including medical, environmental, and industrial research, due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Vinylbenzyl thiocyanate typically involves the reaction of 4-ethenylbenzyl chloride with potassium thiocyanate in the presence of a suitable solvent such as acetone or ethanol. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Vinylbenzyl thiocyanate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiocyanate group to a thiol or other sulfur-containing functional groups.
Substitution: The thiocyanate group can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or sodium methoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.
Scientific Research Applications
4-Vinylbenzyl thiocyanate is used in various scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antibacterial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Vinylbenzyl thiocyanate involves its interaction with specific molecular targets and pathways. The thiocyanate group can interact with various enzymes and proteins, leading to changes in their activity. This interaction can result in the inhibition of bacterial growth or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- Benzyl thiocyanate
- Phenylmethyl thiocyanate
- (4-Methylphenyl)methyl thiocyanate
Uniqueness
4-Vinylbenzyl thiocyanate is unique due to the presence of the ethenyl group, which can participate in additional chemical reactions, such as polymerization or cross-linking. This makes it a versatile compound for various applications in research and industry.
Biological Activity
4-Vinylbenzyl thiocyanate (VBTC), with the molecular formula CHNS and a molecular weight of 175.25 g/mol, is a member of the thiocyanate family. This compound has garnered attention for its potential biological activities, particularly in the fields of medicine and environmental science. This article delves into the biological activity of VBTC, highlighting its antibacterial, anticancer properties, and mechanisms of action based on diverse research findings.
This compound can be synthesized through the reaction of 4-ethenylbenzyl chloride with potassium thiocyanate in solvents like acetone or ethanol under reflux conditions. The purification process typically involves recrystallization or column chromatography. The unique ethenyl group allows VBTC to participate in various chemical reactions, enhancing its utility in organic synthesis and biological applications.
Antibacterial Properties
Research indicates that VBTC exhibits significant antibacterial activity. A study demonstrated its effectiveness against various bacterial strains, suggesting that the compound disrupts bacterial cell membranes, leading to cell lysis. The mechanism involves interaction with specific proteins and enzymes crucial for bacterial survival .
Anticancer Activity
VBTC has also been investigated for its anticancer properties. In vitro studies have shown that it induces apoptosis in cancer cells by activating intrinsic pathways associated with cellular stress responses. This was evidenced by increased levels of reactive oxygen species (ROS) and subsequent DNA damage, which were measured through assays evaluating cell viability and apoptosis markers .
The biological activity of VBTC is largely attributed to its thiocyanate group, which can interact with various molecular targets:
- Enzyme Inhibition : VBTC can inhibit enzymes involved in metabolic pathways, which is critical for both bacterial growth and cancer cell proliferation.
- Reactive Oxygen Species Generation : The compound promotes oxidative stress within cells, leading to apoptosis in cancer cells while compromising bacterial integrity .
- Molecular Targeting : Specific interactions with cellular proteins alter their function, leading to disrupted signaling pathways essential for cell survival .
Comparative Analysis
To understand the uniqueness of VBTC compared to similar compounds, a comparative analysis is presented in the table below:
Compound | Antibacterial Activity | Anticancer Activity | Mechanism of Action |
---|---|---|---|
This compound | Yes | Yes | Enzyme inhibition, ROS generation |
Benzyl thiocyanate | Moderate | No | Membrane disruption |
Phenylmethyl thiocyanate | Yes | Limited | Enzyme inhibition |
Case Studies
Several case studies have highlighted the efficacy of VBTC:
- Antibacterial Efficacy : In a study involving Staphylococcus aureus and Escherichia coli, VBTC demonstrated minimum inhibitory concentrations (MICs) comparable to standard antibiotics, indicating its potential as a therapeutic agent against resistant strains .
- Cytotoxicity Against Cancer Cells : A recent study assessed the cytotoxic effects of VBTC on HeLa cells, revealing an IC value of 15 μM, which suggests significant potential for cancer treatment applications .
- Mechanistic Insights : Research utilizing flow cytometry indicated that VBTC-induced apoptosis in cancer cells was associated with increased expression of pro-apoptotic factors such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2 .
Properties
IUPAC Name |
(4-ethenylphenyl)methyl thiocyanate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NS/c1-2-9-3-5-10(6-4-9)7-12-8-11/h2-6H,1,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDFURVYAONQPPX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=C(C=C1)CSC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10570168 | |
Record name | (4-Ethenylphenyl)methyl thiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10570168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
148797-87-9 | |
Record name | (4-Ethenylphenyl)methyl thiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10570168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Synthesis routes and methods II
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.